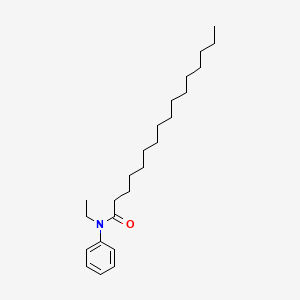
N-Ethyl-N-phenylhexadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethyl-N-phenylhexadecanamide is an organic compound belonging to the class of amides It is characterized by the presence of an ethyl group and a phenyl group attached to the nitrogen atom of the hexadecanamide structure
準備方法
Synthetic Routes and Reaction Conditions
N-Ethyl-N-phenylhexadecanamide can be synthesized through the reaction of hexadecanoic acid (palmitic acid) with N-ethyl-N-phenylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acid chloride, which then reacts with the amine to form the amide. The reaction conditions often require heating and the use of an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
N-Ethyl-N-phenylhexadecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amide to the corresponding amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to various substituted aromatic compounds.
科学的研究の応用
N-Ethyl-N-phenylhexadecanamide has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Ethyl-N-phenylhexadecanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
N-Methyl-N-phenylhexadecanamide: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-phenylpentadecanamide: Similar structure but with a shorter carbon chain.
N-Ethyl-N-phenylheptadecanamide: Similar structure but with a longer carbon chain.
Uniqueness
N-Ethyl-N-phenylhexadecanamide is unique due to its specific combination of an ethyl group and a phenyl group attached to the nitrogen atom, along with a hexadecanamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
特性
CAS番号 |
90097-05-5 |
|---|---|
分子式 |
C24H41NO |
分子量 |
359.6 g/mol |
IUPAC名 |
N-ethyl-N-phenylhexadecanamide |
InChI |
InChI=1S/C24H41NO/c1-3-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25(4-2)23-20-17-16-18-21-23/h16-18,20-21H,3-15,19,22H2,1-2H3 |
InChIキー |
HBXRWLFVAHBEKY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


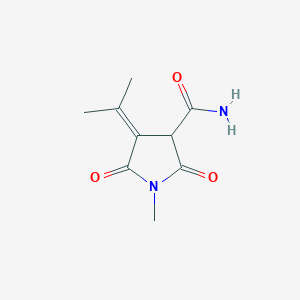
![N-{4-[(Pyridin-3-yl)methyl]phenyl}acetamide](/img/structure/B14373403.png)
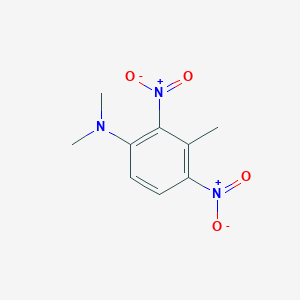

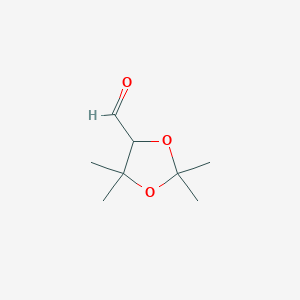
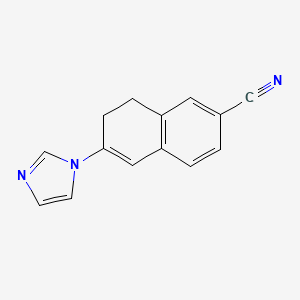
methanone](/img/structure/B14373435.png)
![11,13-Dioxadispiro[4.0.4.3]tridecan-12-one](/img/structure/B14373443.png)
![2-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14373454.png)

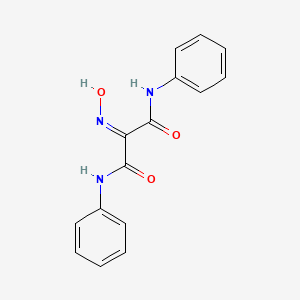
![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)


